Hybridaphniphylline A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

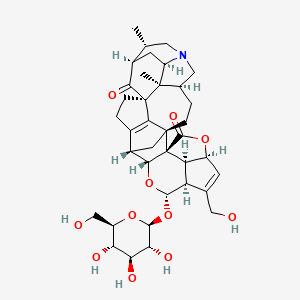

Molecular Formula |

C37H47NO11 |

|---|---|

Molecular Weight |

681.8 g/mol |

IUPAC Name |

(1R,2R,5S,8S,9S,11R,12S,16R,17S,18R,20R,21S,25S,31S)-7-(hydroxymethyl)-17,21-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione |

InChI |

InChI=1S/C37H47NO11/c1-14-10-38-11-16-3-5-35-9-19(17-4-6-36(28(17)35)29(44)18(14)8-22(38)34(16,36)2)30-37(35)24-20(47-33(37)45)7-15(12-39)23(24)31(48-30)49-32-27(43)26(42)25(41)21(13-40)46-32/h7,14,16,18-27,30-32,39-43H,3-6,8-13H2,1-2H3/t14-,16-,18-,19+,20+,21-,22-,23-,24+,25-,26+,27-,30-,31+,32+,34-,35-,36+,37-/m1/s1 |

InChI Key |

NUZJHFQGXVKNBJ-VVVKYYHASA-N |

Isomeric SMILES |

C[C@@H]1CN2C[C@H]3CC[C@]45C[C@H]([C@@H]6[C@@]47[C@H]8[C@H](C=C([C@H]8[C@@H](O6)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)CO)OC7=O)C4=C5[C@@]5([C@]3([C@H]2C[C@H]1C5=O)C)CC4 |

Canonical SMILES |

CC1CN2CC3CCC45CC(C6C47C8C(C=C(C8C(O6)OC9C(C(C(C(O9)CO)O)O)O)CO)OC7=O)C4=C5C5(C3(C2CC1C5=O)C)CC4 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Hybridaphniphylline A from Daphniphyllum longeracemosum: A Technical Guide

Abstract

This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of Hybridaphniphylline A, a novel alkaloid-iridoid hybrid compound. Isolated from the stems and leaves of Daphniphyllum longeracemosum, this molecule represents a unique structural class, hypothesized to be formed through a natural Diels-Alder cycloaddition. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource detailing the experimental protocols, quantitative data, and biosynthetic insights related to this compound.

Introduction

The Daphniphyllum genus of plants is a rich source of structurally diverse and complex alkaloids, many of which have attracted significant interest from the scientific community for their intricate molecular architectures and potential biological activities. In 2013, a significant discovery was made with the isolation of Hybridaphniphyllines A and B from Daphniphyllum longeracemosum.[1] These compounds are notable for their unprecedented decacyclic fused skeletons, representing a hybrid of a Daphniphyllum alkaloid and an iridoid.

The structure of this compound was elucidated through extensive spectroscopic analysis.[1] Its discovery has opened new avenues for research into the biosynthesis of natural products, particularly concerning the role of cycloaddition reactions in generating molecular complexity. This guide provides a detailed account of the methodologies employed in the isolation and characterization of this fascinating natural product.

Extraction and Isolation of this compound

The isolation of this compound from Daphniphyllum longeracemosum is a multi-step process involving extraction, partitioning, and chromatographic separation. The following protocol is a synthesized account from published literature.[1][2]

Plant Material

Dried and powdered stems and leaves of Daphniphyllum longeracemosum were used as the starting material for the extraction process.[1][2] One study specified the use of 12 kg of air-dried leaves.[2]

Experimental Protocol: Extraction and Partitioning

-

Extraction: The powdered plant material was extracted with 95% ethanol (B145695) (EtOH).[2]

-

Solvent Partitioning: The resulting crude extract was then partitioned between ethyl acetate (B1210297) (EtOAc) and a dilute acidic aqueous solution (0.01 N tartaric acid).[2]

-

Basification and Re-extraction: The aqueous layer, containing the protonated alkaloids, was subsequently basified to a pH of 10 with 2 N sodium carbonate (Na2CO3).[2]

-

Final Extraction: The alkaloids were then exhaustively extracted from the basified aqueous layer using chloroform (B151607) (CHCl3).[2]

Experimental Protocol: Chromatographic Purification

The chloroform-soluble fraction, rich in alkaloids, was subjected to a series of chromatographic separations to isolate this compound.

-

Initial Column Chromatography: The crude alkaloid mixture was first separated by column chromatography over amino silica (B1680970) gel.[2]

-

Further Chromatographic Steps: The fractions containing the target compound were further purified using multiple-step column chromatography, including preparative thin-layer chromatography (PTLC) and high-performance liquid chromatography (HPLC), employing both normal-phase (silica gel) and reverse-phase (RP-C18) stationary phases.[2]

Quantitative Data

The yield of this compound from the isolation process is a critical piece of data for assessing the abundance of the natural product and the efficiency of the extraction method.

| Plant Material (Source) | Amount of Starting Material | Yield of this compound | Reference |

| Air-dried leaves of D. longeracemosum | 12 kg | 50 mg | [2] |

Structure Elucidation

The complex, decacyclic structure of this compound was determined through a combination of advanced spectroscopic techniques.

Spectroscopic Analysis

A comprehensive analysis of the following spectroscopic data was essential for the structural elucidation:

-

1D NMR: ¹H and ¹³C NMR spectra provided initial information about the chemical environment of the protons and carbons in the molecule.

-

2D NMR: A suite of 2D NMR experiments, including COSY, HSQC, and HMBC, were used to establish the connectivity between protons and carbons, allowing for the assembly of the molecular framework.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was employed to determine the exact molecular formula of the compound.[2]

Proposed Biogenetic Pathway

The unique hybrid structure of this compound suggests a fascinating biosynthetic origin. It is proposed that the molecule is formed via a natural intermolecular Diels-Alder reaction.[1]

This proposed pathway involves the cycloaddition of two precursor molecules: a Daphniphyllum alkaloid derivative containing a diene moiety and an iridoid dienophile.[2] This hypothesis provides a logical explanation for the formation of the intricate and highly condensed ring system of this compound.

Visualizations

Isolation Workflow

Caption: Workflow for the isolation of this compound.

Proposed Biosynthetic Pathway

Caption: Proposed biogenetic pathway for this compound.

Conclusion

The discovery of this compound from Daphniphyllum longeracemosum represents a significant advancement in the field of natural product chemistry. Its novel hybrid structure, likely arising from a natural Diels-Alder reaction, provides a compelling example of nature's ability to construct complex molecular architectures. The detailed experimental protocols and data presented in this guide offer a valuable resource for researchers working on the isolation, synthesis, and biological evaluation of Daphniphyllum alkaloids and other complex natural products. Further studies into the biosynthesis and potential pharmacological activities of this compound are warranted and are expected to yield exciting new discoveries.

References

Unraveling the Intricate Architecture of Hybridaphniphylline A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the chemical structure elucidation of Hybridaphniphylline A, a complex hybrid natural product. The intricate decacyclic fused skeleton of this compound, a molecule that merges a Daphniphyllum alkaloid with an iridoid, presents a formidable challenge in structural chemistry. Its elucidation is a testament to the power of modern spectroscopic techniques and logical deductive reasoning. This document details the experimental methodologies and data interpretation that were pivotal in piecing together its unique structure, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Sourcing and Isolation

This compound was first isolated from the dried stems and leaves of Daphniphyllum longeracemosum.[1] The general protocol for the isolation of such alkaloids involves several key stages, beginning with the extraction of the plant material and culminating in the purification of the target compound.

Experimental Protocol: Extraction and Isolation

A generalized procedure for the isolation of Daphniphyllum alkaloids, based on established methods, is as follows:

-

Extraction: The air-dried and powdered plant material (stems and leaves) is exhaustively extracted with a polar solvent, typically methanol (B129727) (MeOH), at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc), to separate compounds based on their polarity. The alkaloidal fraction is typically found in the chloroform and ethyl acetate extracts.

-

Acid-Base Extraction: The chloroform and ethyl acetate fractions are subjected to an acid-base extraction to selectively isolate the alkaloids. The extract is dissolved in an acidic solution (e.g., 5% HCl), which protonates the basic nitrogen atoms of the alkaloids, making them water-soluble. The aqueous layer is then washed with a non-polar solvent to remove neutral impurities. Subsequently, the aqueous layer is basified (e.g., with Na₂CO₃ or NH₄OH) to deprotonate the alkaloids, which are then extracted back into an organic solvent like chloroform.

-

Chromatographic Purification: The enriched alkaloid fraction is subjected to multiple rounds of chromatography to isolate the individual compounds. This typically involves:

-

Silica (B1680970) Gel Column Chromatography: The crude alkaloid mixture is first separated on a silica gel column using a gradient of solvents, such as a chloroform/methanol or petroleum ether/acetone mixture.

-

Sephadex LH-20 Chromatography: Further purification is often achieved using size-exclusion chromatography on Sephadex LH-20 with methanol as the eluent.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification to obtain highly pure this compound is typically performed using preparative reversed-phase HPLC (RP-HPLC) with a suitable solvent system, such as methanol/water or acetonitrile/water.

-

The logical workflow for the isolation and purification of this compound is depicted in the following diagram:

Spectroscopic Data Acquisition and Interpretation

The determination of the complex structure of this compound relies on a comprehensive analysis of various spectroscopic data. High-resolution mass spectrometry provides the molecular formula, while an array of one- and two-dimensional nuclear magnetic resonance (NMR) experiments are employed to piece together the carbon skeleton and establish the relative stereochemistry.

Key Spectroscopic Techniques

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the exact mass of the molecule, which in turn allows for the calculation of the molecular formula.

-

¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR (Carbon NMR): Reveals the number of different types of carbon atoms in the molecule and their chemical environment.

-

Correlation Spectroscopy (COSY): A 2D NMR technique that shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This is crucial for identifying spin systems and tracing out fragments of the molecule.

-

Heteronuclear Single Quantum Coherence (HSQC): A 2D NMR experiment that correlates each proton with the carbon atom it is directly attached to. This allows for the unambiguous assignment of proton and carbon signals.

-

Heteronuclear Multiple Bond Correlation (HMBC): A 2D NMR technique that shows correlations between protons and carbon atoms that are two or three bonds away. This is one of the most powerful tools for connecting different fragments of the molecule and establishing the overall carbon skeleton.

-

Nuclear Overhauser Effect Spectroscopy (NOESY): A 2D NMR experiment that reveals correlations between protons that are close to each other in space, regardless of whether they are directly bonded. This is essential for determining the relative stereochemistry of the molecule.

The interplay of these spectroscopic techniques in the structure elucidation process is illustrated below:

Spectroscopic Data Summary

While the specific raw data for this compound is found in the primary literature, the following tables provide a representative summary of the kind of ¹H and ¹³C NMR data that would be obtained for a molecule of this complexity. The data presented here is illustrative and based on the published data for the closely related Hybridaphniphylline B.

Table 1: Illustrative ¹H NMR Data (in CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 2 | 3.25 | m | |

| 3 | 1.80 | m | |

| 5 | 2.15 | dd | 12.5, 5.0 |

| 6 | 4.10 | d | 8.0 |

| 7 | 5.50 | d | 8.0 |

| ... | ... | ... | ... |

| 1' | 4.80 | d | 7.5 |

| 2' | 3.55 | t | 8.0 |

| ... | ... | ... | ... |

| OMe | 3.75 | s |

Table 2: Illustrative ¹³C NMR Data (in CDCl₃)

| Position | δC (ppm) | Type |

| 2 | 55.2 | CH |

| 3 | 30.1 | CH₂ |

| 4 | 85.3 | C |

| 5 | 45.6 | CH |

| 6 | 78.9 | CH |

| 7 | 125.4 | CH |

| 8 | 140.2 | C |

| ... | ... | ... |

| 1' | 98.5 | CH |

| ... | ... | ... |

| OMe | 51.8 | CH₃ |

Proposed Biogenetic Pathway

The structure of this compound, being a hybrid of a Daphniphyllum alkaloid and an iridoid, strongly suggests a biosynthetic pathway involving an intermolecular Diels-Alder reaction.[1] This proposed pathway provides a logical framework for understanding the formation of the complex decacyclic skeleton. The likely precursors are a daphnane-type alkaloid and an iridoid glucoside.

The proposed biosynthetic connection is visualized in the following diagram:

Conclusion

The structural elucidation of this compound is a prime example of the synergy between meticulous experimental work and insightful data interpretation. The combination of various spectroscopic techniques, particularly advanced 2D NMR experiments, was instrumental in deciphering its complex, three-dimensional architecture. The proposed biosynthetic pathway, centered around a key Diels-Alder reaction, not only provides a rationalization for the formation of this unique natural product but also highlights the elegant strategies employed by nature to construct molecular complexity. This detailed understanding of the structure and potential biosynthesis of this compound opens avenues for further investigation into its biological activities and potential applications in drug development.

References

Spectroscopic Profile of Hybridaphniphylline A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Hybridaphniphylline A, a complex Daphniphyllum alkaloid. The information presented herein is essential for the identification, characterization, and further investigation of this natural product for potential therapeutic applications.

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) is a critical tool for determining the elemental composition of a molecule. For this compound, the molecular formula has been established as C₃₇H₄₇NO₁₁. This formula corresponds to a calculated exact mass that can be compared with the experimentally observed value to confirm the identity of the compound.

| Parameter | Value |

| Molecular Formula | C₃₇H₄₇NO₁₁ |

| Calculated Exact Mass | [M+H]⁺: 682.3171, [M+Na]⁺: 704.2990 |

Infrared (IR) Spectroscopy Data

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its complex structure, which includes hydroxyl, carbonyl (ester and ketone), and ether functionalities.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (hydroxyl) | 3500-3200 (broad) |

| C-H (alkane) | 3000-2850 |

| C=O (ester, ketone) | 1750-1650 |

| C-O (ether, ester) | 1300-1000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for a closely related compound, Longphyllineside B, have been reported and are presented here as a reference, given that its ¹³C NMR spectrum is noted to be closely related to that of this compound.

¹H NMR Spectroscopic Data (Reference Compound: Longphyllineside B)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 2.32 | m | |

| 3 | 1.85, 1.55 | m | |

| 4 | 2.15 | m | |

| 5 | 5.45 | dd | 10.0, 2.5 |

| 6 | 2.50 | m | |

| 7 | 4.21 | d | 8.5 |

| 8 | 2.25 | m | |

| 9 | 1.75, 1.45 | m | |

| 10 | 2.05 | m | |

| 12 | 1.65, 1.35 | m | |

| 13 | 1.95 | m | |

| 14 | 3.15 | br s | |

| 15 | 5.85 | d | 5.0 |

| 16 | 6.10 | d | 5.0 |

| 17 | 1.25 | s | |

| 18 | 3.65 | s | |

| 19 | 4.95 | d | 8.0 |

| 20 | 2.85 | m | |

| 21 | 1.15 | d | 6.5 |

| 22 | 3.95 | q | 6.5 |

| 1' | 4.75 | d | 8.0 |

| 2' | 3.25 | dd | 9.0, 8.0 |

| 3' | 3.40 | t | 9.0 |

| 4' | 3.35 | t | 9.0 |

| 5' | 3.20 | m | |

| 6'a | 3.85 | dd | 12.0, 2.0 |

| 6'b | 3.60 | dd | 12.0, 5.5 |

¹³C NMR Spectroscopic Data (Reference Compound: Longphyllineside B)

| Position | Chemical Shift (δ, ppm) | Position | Chemical Shift (δ, ppm) |

| 1 | 216.2 | 16 | 135.2 |

| 2 | 49.0 | 17 | 25.5 |

| 3 | 35.5 | 18 | 52.0 |

| 4 | 40.5 | 19 | 95.5 |

| 5 | 125.0 | 20 | 45.0 |

| 6 | 48.5 | 21 | 18.5 |

| 7 | 78.0 | 22 | 65.0 |

| 8 | 42.0 | 1' | 98.5 |

| 9 | 30.0 | 2' | 73.0 |

| 10 | 46.0 | 3' | 76.5 |

| 11 | 170.5 | 4' | 70.0 |

| 12 | 38.0 | 5' | 77.0 |

| 13 | 50.0 | 6' | 61.5 |

| 14 | 68.0 | ||

| 15 | 140.0 |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a natural product like this compound.

Mass Spectrometry: High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source. The purified compound is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and introduced into the mass spectrometer. The data is collected in positive or negative ion mode.

Infrared Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. A small amount of the sample is typically prepared as a thin film on a salt plate (e.g., NaCl or KBr) or mixed with KBr powder and pressed into a pellet. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz). The sample is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆), and a small amount of a reference standard like tetramethylsilane (B1202638) (TMS) may be added. 2D NMR experiments such as COSY, HSQC, and HMBC are also performed to aid in the complete assignment of all proton and carbon signals.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a novel natural product.

The Architecture of a Novel Alkaloid: A Technical Whitepaper on the Biosynthetic Pathway of Hybridaphniphylline A via a Key Diels-Alder Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hybridaphniphylline A, a complex decacyclic alkaloid isolated from Daphniphyllum longeracemosum, represents a fascinating example of nature's synthetic prowess. Its intricate molecular architecture is hypothesized to arise from a unique biosynthetic pathway involving an intermolecular Diels-Alder reaction. This whitepaper provides an in-depth analysis of the proposed biosynthetic route to this compound, with a particular focus on the pivotal [4+2] cycloaddition step. Drawing upon evidence from structural elucidation, biogenetic proposals, and the successful total synthesis of the closely related Hybridaphniphylline B, we present a comprehensive overview of the key precursors and transformations. This document serves as a technical guide for researchers in natural product chemistry, biosynthesis, and drug discovery, offering insights into the formation of this novel class of hybrid alkaloids.

Introduction

The Daphniphyllum alkaloids are a large and structurally diverse family of natural products, renowned for their complex polycyclic skeletons and significant biological activities. A particularly intriguing subset of these compounds are the hybrid alkaloids, which appear to be formed through the convergence of distinct biosynthetic pathways. This compound and its congener, Hybridaphniphylline B, are prime examples of such molecular hybrids, integrating an iridoid moiety with a Daphniphyllum alkaloid core.[1] The key to their formation is a proposed natural Diels-Alder reaction, a powerful carbon-carbon bond-forming transformation that is relatively rare in enzymatically controlled biosynthesis.[1][2] Understanding this pathway not only sheds light on the chemical ecology of Daphniphyllum species but also provides inspiration for novel synthetic strategies in drug development.

The Proposed Biosynthetic Pathway

The biosynthesis of this compound is postulated to proceed through the convergence of two distinct metabolic routes: the iridoid pathway and the Daphniphyllum alkaloid pathway. The culmination of these pathways yields two key precursors that undergo a strategic intermolecular Diels-Alder cycloaddition to forge the core structure of the hybrid alkaloid.

Precursor Synthesis

-

The Dienophile: Deacetylasperuloside: The iridoid component of this compound is proposed to be deacetylasperuloside.[3] This compound arises from the well-established iridoid biosynthesis pathway, which originates from geranyl pyrophosphate. A key intermediate in the formation of many iridoids is (+)-genipin.[3][4]

-

The Diene: A Putative Cyclopentadiene (B3395910): The second precursor is a hypothetical cyclopentadiene derived from the Daphniphyllum alkaloid biosynthetic pathway.[3] While the exact structure of this diene in vivo is yet to be confirmed, its core architecture is believed to be a complex polycyclic system characteristic of this alkaloid family.

The Key Diels-Alder Reaction

The central and defining step in the biosynthesis of this compound is the proposed intermolecular [4+2] cycloaddition between the cyclopentadiene (the diene) and deacetylasperuloside (the dienophile).[1][3] This reaction forms the characteristic decacyclic skeleton of the Hybridaphniphylline class of molecules. The proposed biogenetic pathway is strongly supported by the successful total synthesis of Hybridaphniphylline B, which employed a late-stage intermolecular Diels-Alder reaction as a key strategic step.[3][4][5]

Caption: Proposed biosynthetic pathway of this compound.

Evidence from Total Synthesis

The feasibility of the proposed Diels-Alder reaction is strongly corroborated by the total synthesis of Hybridaphniphylline B.[3][4][5] In this synthetic route, a fully elaborated cyclopentadiene, derived from daphnilongeranin B, was reacted with asperuloside (B190621) tetraacetate (a protected form of the proposed natural dienophile) in a late-stage intermolecular Diels-Alder reaction.[3] This successful synthesis not only validates the proposed biosynthetic pathway but also provides a potential blueprint for the laboratory synthesis of other Hybridaphniphylline analogues.

Key Synthetic Transformation: The Diels-Alder Reaction

The following table summarizes the key features of the Diels-Alder reaction as reported in the total synthesis of Hybridaphniphylline B. While this is a chemical synthesis and not an enzymatic reaction, it provides the closest available model for the proposed biosynthetic step.

| Parameter | Description |

| Diene | Fully elaborated cyclopentadiene derived from daphnilongeranin B |

| Dienophile | Asperuloside tetraacetate |

| Reaction Type | Intermolecular Diels-Alder Reaction |

| Key Outcome | Successful construction of the core polycyclic skeleton of Hybridaphniphylline B |

Note: Specific yields and reaction conditions for the biosynthetic reaction are currently unknown.

Experimental Protocols: A Synthetic Analogue of the Biosynthetic Step

While the specific enzymatic machinery and protocols for the biosynthesis of this compound remain to be elucidated, the total synthesis of Hybridaphniphylline B provides a detailed experimental procedure for a closely related Diels-Alder reaction. This serves as a valuable reference for chemists seeking to synthesize similar compounds.

One-Pot Diene Formation and Diels-Alder Reaction (from the total synthesis of Hybridaphniphylline B): [3][5]

Disclaimer: The following is a summarized representation of a complex synthetic procedure and should be referenced from the original publication for full experimental details.

-

Diene Precursor Preparation: A fully elaborated precursor to the cyclopentadiene is synthesized through a multi-step route.

-

Dienophile Preparation: Asperuloside tetraacetate is prepared from (+)-genipin through glycosylation and lactonization.

-

One-Pot Reaction: A one-pot protocol is developed for the in-situ formation of the cyclopentadiene from its precursor, followed by the intermolecular Diels-Alder reaction with asperuloside tetraacetate.

-

Cycloadduct Conversion: The resulting cycloadduct is then converted to Hybridaphniphylline B through subsequent reductive desulfurization and global deacetylation.

The workflow for this key synthetic step can be visualized as follows:

Caption: Synthetic workflow for the key Diels-Alder reaction.

Future Directions and Conclusion

The proposed biosynthetic pathway of this compound, centered around a key Diels-Alder reaction, presents a compelling narrative of molecular assembly. While the biogenetic hypothesis is strongly supported by synthetic evidence, significant research is still required to fully elucidate the enzymatic machinery involved. The identification and characterization of a putative "Diels-Alderase" from Daphniphyllum longeracemosum would be a landmark discovery in the field of biosynthesis.

This whitepaper has provided a comprehensive overview of the current understanding of the this compound biosynthetic pathway. For researchers in drug development, the novel scaffold of this molecule, born from the convergence of two distinct pathways, offers a promising starting point for the design of new therapeutic agents. Further investigation into this fascinating biosynthetic route will undoubtedly continue to inspire both chemists and biologists alike.

References

- 1. Hybridaphniphyllines A and B, Daphniphyllum alkaloid and iridoid hybrids suggestive of Diels-Alder cycloaddition in Daphniphyllum longeracemosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enzymatic catalysis of the Diels–Alder reaction in the biosynthesis of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Total Synthesis of Hybridaphniphylline B - PubMed [pubmed.ncbi.nlm.nih.gov]

Hybridaphniphylline A: A Technical Guide to Its Natural Source, Abundance, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hybridaphniphylline A is a complex polycyclic alkaloid belonging to the Daphniphyllum family of natural products. These intricate molecules, isolated from plants of the Daphniphyllum genus, have garnered significant interest from the scientific community due to their unique structural architectures and potential biological activities. This technical guide provides a comprehensive overview of the natural source, abundance, and experimental protocols for the isolation of this compound, tailored for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Source and Abundance

This compound is naturally found in the plant species Daphniphyllum longeracemosum.[1] This evergreen shrub is primarily distributed in Southeast Asia. The compound has been isolated from the dried stems and leaves of this plant.[1]

The abundance of this compound in Daphniphyllum longeracemosum is relatively low, requiring significant amounts of plant material for the isolation of substantial quantities. The reported yield underscores the challenges associated with the natural sourcing of this complex molecule.

Quantitative Data on Abundance

| Compound | Plant Source | Plant Part | Starting Material (dry weight) | Isolated Yield (mg) | Yield (%) |

| This compound | Daphniphyllum longeracemosum | Leaves | 12 kg | 50 mg | 0.000417% |

Experimental Protocols: Isolation of this compound

The following is a detailed methodology for the extraction and isolation of this compound from the leaves of Daphniphyllum longeracemosum, based on established protocols for the isolation of alkaloids from this genus.

Extraction

-

Preparation of Plant Material: Air-dry the leaves of Daphniphyllum longeracemosum and grind them into a fine powder.

-

Solvent Extraction:

-

Macerate the powdered leaves (12 kg) with 95% ethanol (B145695) (EtOH) at room temperature.[2]

-

Perform the extraction three times to ensure exhaustive recovery of the secondary metabolites.

-

Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Liquid-Liquid Partitioning

-

Solvent Partitioning: Suspend the crude extract in water and perform a liquid-liquid partitioning with a suitable organic solvent, such as ethyl acetate (B1210297) (EtOAc) or chloroform (B151607) (CHCl₃), to separate compounds based on their polarity.

-

Acid-Base Extraction:

-

To specifically isolate the alkaloids, the organic extract can be subjected to an acid-base extraction.

-

Dissolve the organic extract in a 5% hydrochloric acid (HCl) solution.

-

Wash the acidic solution with an organic solvent to remove neutral and acidic compounds.

-

Basify the acidic solution with a base, such as ammonium (B1175870) hydroxide (B78521) (NH₄OH), to a pH of 9-10.

-

Extract the alkaline solution with an organic solvent (e.g., CHCl₃) to obtain the crude alkaloid fraction.

-

Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography:

-

Subject the crude alkaloid fraction to column chromatography on a silica gel column.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) or petroleum ether and gradually increasing the polarity with solvents such as ethyl acetate and methanol (B129727) (MeOH).

-

Collect fractions and monitor them by thin-layer chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Further purify the fractions containing this compound using preparative HPLC.

-

Employ a C18 reversed-phase column with a suitable mobile phase, such as a gradient of acetonitrile (B52724) (MeCN) in water, to achieve high-purity isolation of the target compound.[2]

-

-

Recrystallization: If a crystalline solid is obtained, recrystallization from a suitable solvent system can be performed to obtain highly pure this compound.

Proposed Biosynthetic Pathway

While the complete enzymatic machinery for the biosynthesis of this compound has not been fully elucidated, a plausible biogenetic pathway has been proposed. This pathway involves a key intermolecular Diels-Alder reaction between a Daphniphyllum alkaloid precursor and an iridoid precursor.

Caption: Proposed biosynthetic pathway of this compound.

Biological Activity

To date, there is limited specific information available in the public domain regarding the biological activities and potential signaling pathways of this compound. However, many Daphniphyllum alkaloids have been reported to exhibit a range of biological properties, including cytotoxic, anti-inflammatory, and neuroprotective effects. Further pharmacological screening of pure this compound is necessary to elucidate its specific bioactivities and mechanisms of action.

Conclusion

This compound represents a structurally fascinating and challenging natural product. Its low natural abundance necessitates efficient and optimized isolation protocols for further scientific investigation. The proposed biosynthetic pathway, involving a key Diels-Alder reaction, provides a foundation for future studies into its enzymatic synthesis and potential for synthetic biology approaches. While its specific biological activities remain to be thoroughly explored, the broader class of Daphniphyllum alkaloids suggests that this compound may hold therapeutic potential, warranting further investigation by the drug discovery and development community.

References

An In-depth Technical Guide on the Physical and Chemical Properties of Hybridaphniphylline A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hybridaphniphylline A is a complex polycyclic alkaloid belonging to the Daphniphyllum alkaloids, a diverse group of natural products isolated from plants of the Daphniphyllum genus. These compounds have garnered significant attention from the scientific community due to their intricate molecular architectures and promising biological activities. This compound, along with its congener Hybridaphniphylline B, was first isolated from the dried stems and leaves of Daphniphyllum longeracemosum.[1] Its unique decacyclic fused skeleton is proposed to be formed through a natural Diels-Alder cycloaddition, highlighting a fascinating biosynthetic pathway.[1] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, drawing from available scientific literature.

Physical and Chemical Properties

Detailed quantitative physical and chemical data for this compound are limited in publicly accessible literature. However, data for the closely related Hybridaphniphylline B, which was isolated and characterized in the same study, can serve as a valuable reference point. The structural elucidation of both compounds was achieved through extensive spectroscopic analysis.[1]

| Property | Value | Source |

| Molecular Formula | C₃₇H₄₇NO₁₁ | Inferred from Hybridaphniphylline B |

| Molecular Weight | 681.77 g/mol | Inferred from Hybridaphniphylline B |

| Appearance | Not Reported | |

| Melting Point | Not Reported | |

| Optical Rotation | Not Reported | |

| Solubility | Not Reported |

Spectroscopic Data

| Spectroscopic Technique | Application |

| ¹H NMR | Determination of the proton framework of the molecule. |

| ¹³C NMR | Identification of the number and types of carbon atoms. |

| Mass Spectrometry | Determination of the molecular weight and fragmentation pattern. |

Experimental Protocols

Isolation of this compound

The following is a generalized protocol for the isolation of Daphniphyllum alkaloids from plant material, based on common phytochemical extraction and purification techniques. The specific details for this compound would be found in the primary literature.[1]

-

Extraction: The dried and powdered stems and leaves of Daphniphyllum longeracemosum are subjected to extraction with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the plant material.

-

Acid-Base Partitioning: The resulting crude extract is then subjected to an acid-base partitioning procedure to separate the alkaloids from other classes of compounds. The extract is dissolved in an acidic aqueous solution, which protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble. Non-alkaloidal compounds are removed by extraction with an immiscible organic solvent. The pH of the aqueous layer is then adjusted to be basic, deprotonating the alkaloids and allowing for their extraction into an organic solvent.

-

Chromatographic Purification: The enriched alkaloid fraction is then subjected to a series of chromatographic techniques for the isolation of individual compounds. This typically involves column chromatography over silica (B1680970) gel, followed by further purification using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Logical Workflow for Isolation and Characterization

The following diagram illustrates a typical workflow for the isolation and characterization of a novel natural product like this compound.

Caption: A generalized workflow for the isolation and structural elucidation of this compound.

Biological Activity

While many Daphniphyllum alkaloids have been reported to exhibit a range of biological activities, including cytotoxic and anti-HIV properties, specific biological data for this compound is not yet available in the public domain. Further research is required to determine its pharmacological profile and potential therapeutic applications.

Conclusion

This compound represents a structurally unique member of the Daphniphyllum alkaloids. While its initial isolation and structural characterization have been reported, a significant portion of its detailed physical, chemical, and biological data remains to be fully disclosed in widely accessible formats. This guide provides the currently available information and a framework for understanding the processes involved in its study. Future research, including the total synthesis of this compound and comprehensive biological screening, will be crucial in unlocking its full scientific and therapeutic potential.

References

Biological Activity of Hybridaphniphylline A: An Unexplored Frontier

Despite extensive investigation into the intricate chemical structure and synthesis of Hybridaphniphylline A, a complex Daphniphyllum alkaloid, a comprehensive screening of its biological activities remains a notable gap in the scientific literature. To date, publicly accessible research has focused primarily on the remarkable molecular architecture and the total synthesis of related compounds, such as Hybridaphniphylline B.

This compound, isolated from the stems and leaves of Daphniphyllum longeracemosum, is a unique hybrid of a Daphniphyllum alkaloid and an iridoid.[1] Its complex, decacyclic fused skeleton has presented a significant challenge and a landmark achievement for synthetic chemists.[1] The total synthesis of the related Hybridaphniphylline B has been a subject of intense research, showcasing innovative synthetic strategies.[2][3][4]

While the broader family of Daphniphyllum alkaloids is known to possess diverse biological activities, including cytotoxic and anti-HIV properties, specific data for this compound is not yet available.[5][6] For instance, a related hexacyclic alkaloid, Calyciphylline B, has reported cytotoxic activity against L1210 cells with an IC50 of 12 μM.[6] This finding suggests that this compound and its analogues may also harbor significant biological potential worth investigating.

The absence of published biological screening data for this compound means that crucial information regarding its potential therapeutic applications, mechanism of action, and toxicological profile is currently unknown. Future research endeavors should be directed towards a systematic evaluation of its bioactivity. A proposed workflow for such a screening is outlined below.

Proposed Experimental Workflow for Biological Activity Screening

A general workflow for the initial biological screening of a novel natural product like this compound would typically involve a tiered approach, starting with broad-spectrum assays and progressing to more specific and mechanistic studies.

As the scientific community continues to unravel the complexities of Daphniphyllum alkaloids, it is anticipated that future studies will illuminate the biological activities of this compound, potentially unveiling novel therapeutic leads. The intricate structure of this natural product holds the promise of unique interactions with biological targets, making it a high-priority candidate for comprehensive pharmacological evaluation.

References

- 1. Hybridaphniphyllines A and B, Daphniphyllum alkaloid and iridoid hybrids suggestive of Diels-Alder cycloaddition in Daphniphyllum longeracemosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Total Synthesis of Hybridaphniphylline B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Initial Cytotoxicity Profile of Hybridaphniphylline A and Related Daphniphyllum Alkaloids: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial cytotoxicity studies concerning Daphniphyllum alkaloids, with a focus on the available data for compounds structurally related to Hybridaphniphylline A. Due to a lack of specific published cytotoxicity data for this compound itself, this document summarizes the cytotoxic activities of other notable Daphniphyllum alkaloids to provide a contextual understanding for researchers in the field. The methodologies for common cytotoxicity assays are also detailed to facilitate further research.

Introduction to this compound and Daphniphyllum Alkaloids

This compound is a complex decacyclic fused alkaloid-iridoid hybrid isolated from the stems and leaves of Daphniphyllum longeracemosum.[1][2] The Daphniphyllum alkaloids are a large family of structurally diverse natural products known for their intricate polycyclic ring systems and a range of biological activities.[3] While the total synthesis of Hybridaphniphylline B, a closely related compound, has been achieved, the biological evaluation, particularly the cytotoxicity of this compound, remains largely unexplored in publicly available literature.[4][5][6][7][8][9] This guide collates the existing cytotoxicity data on other Daphniphyllum alkaloids to inform initial assessments and future studies of this compound.

Quantitative Cytotoxicity Data of Related Daphniphyllum Alkaloids

While no specific cytotoxicity data for this compound was found in the reviewed literature, several other alkaloids from the Daphniphyllum genus have been evaluated for their cytotoxic effects against various cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Alkaloid | Cell Line | IC50 Value | Reference |

| Daphnezomine W | HeLa | 16.0 µg/mL | [10][11][12] |

| Daphnioldhanol A | HeLa | 31.9 µM | [10][13] |

| Unnamed Secodaphnane-type Alkaloid (Compound 1) | HeLa | 31.9 µM | [13] |

| Daphnezomine Q (Compound 2) | HL-60 | 15.9 - 23.2 µM | [14] |

| A-549 | 15.9 - 23.2 µM | [14] | |

| SMMC-7721 | 15.9 - 23.2 µM | [14] | |

| MCF-7 | 15.9 - 23.2 µM | [14] | |

| SW-480 | 15.9 - 23.2 µM | [14] |

Experimental Protocols: MTT Assay for Cytotoxicity

A common method for assessing the in vitro cytotoxicity of natural products is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Cell culture medium

-

96-well plates

-

Test compound (e.g., Daphniphyllum alkaloid) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO, or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.

-

Formazan Solubilization: Add a solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Visualizations

Caption: Workflow of the MTT assay for determining cytotoxicity.

Information regarding the specific signaling pathways modulated by this compound is not available in the current body of scientific literature. Research into the mechanism of action of this and related Daphniphyllum alkaloids is a promising area for future investigation. A generalized logical diagram for a hypothetical mechanism of action study is presented below.

Caption: Logical flow for investigating the mechanism of action.

Conclusion and Future Directions

The initial cytotoxicity screening of this compound has not yet been reported. However, studies on related Daphniphyllum alkaloids suggest that this class of compounds possesses cytotoxic properties that warrant further investigation. The data presented here for daphnezomine W, daphnioldhanol A, and daphnezomine Q can serve as a preliminary guide for designing cytotoxicity studies for this compound. Future research should focus on performing in vitro cytotoxicity assays of this compound against a panel of human cancer cell lines. Subsequent studies could then elucidate the underlying mechanism of action and identify the specific cellular targets and signaling pathways involved.

References

- 1. broadpharm.com [broadpharm.com]

- 2. Hybridaphniphyllines A and B, Daphniphyllum alkaloid and iridoid hybrids suggestive of Diels-Alder cycloaddition in Daphniphyllum longeracemosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scite.ai [scite.ai]

- 4. researchgate.net [researchgate.net]

- 5. nelsonlabs.com [nelsonlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Total Synthesis of Hybridaphniphylline B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. [Alkaloids from Macleaya cordata and their cytotoxicity assay] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 14. Effects of organic extracts of six Bangladeshi plants on in vitro thrombolysis and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Anti-HIV Evaluation of Daphniphyllum Alkaloids: A Technical Overview

Disclaimer: To date, no specific preliminary anti-HIV evaluation data for Hybridaphniphylline A has been published in publicly accessible scientific literature. This technical guide therefore provides an in-depth overview of the anti-HIV activity of a closely related Daphniphyllum alkaloid, logeracemin A , to serve as a representative example for researchers, scientists, and drug development professionals. This document also includes data on the cytotoxicity of other Daphniphyllum alkaloids to provide a broader context for the potential of this compound class.

Executive Summary

Daphniphyllum alkaloids are a diverse group of complex natural products that have garnered interest for their wide range of biological activities. While research into their antiviral properties is still emerging, preliminary studies have identified compounds with significant anti-HIV potential. This guide focuses on logeracemin A, a dimeric Daphniphyllum alkaloid that has demonstrated notable in vitro activity against HIV. This document collates the available quantitative data, provides detailed experimental protocols for anti-HIV and cytotoxicity assays, and presents a generalized workflow for the screening of natural products for antiviral activity.

Quantitative Data Summary

The anti-HIV activity and cytotoxicity of several Daphniphyllum alkaloids are summarized below. The primary compound of interest with direct anti-HIV activity is logeracemin A. The cytotoxicity data for other related alkaloids are included to contextualize the therapeutic potential of this class of molecules.

| Compound | Virus/Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Logeracemin A | HIV-1 | 4.5 ± 0.1 | 27.9 | 6.2 | [1][2] |

*EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. *CC50 (50% cytotoxic concentration) is the concentration of a drug that kills 50% of cells in a given time period. *SI (Selectivity Index) is the ratio of CC50 to EC50, indicating the therapeutic window of a compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of logeracemin A and other natural products for anti-HIV activity.

In Vitro Anti-HIV Assay (Syncytium Formation Assay)

This assay is a common method for evaluating the ability of a compound to inhibit HIV-1-induced cytopathic effects, specifically the formation of syncytia (giant, multinucleated cells) which is a hallmark of HIV infection in vitro.

3.1.1 Materials and Reagents:

-

Cell Lines: C8166 cells (a human T-cell line highly susceptible to HIV-1 infection).

-

Virus: HIV-1, IIIB strain.

-

Compound: Logeracemin A, dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.

-

Control: Azidothymidine (AZT) as a positive control.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).

-

Assay Plates: 96-well microtiter plates.

3.1.2 Procedure:

-

Cell Preparation: C8166 cells are cultured in RPMI-1640 medium and maintained in a logarithmic growth phase.

-

Compound Dilution: A serial dilution of logeracemin A is prepared in the culture medium. A corresponding dilution of AZT is also prepared.

-

Infection: C8166 cells are infected with the HIV-1 IIIB virus at a predetermined multiplicity of infection (MOI).

-

Treatment: Immediately after infection, the diluted compounds (logeracemin A and AZT) are added to the infected cell cultures in the 96-well plates. A set of wells with infected but untreated cells serves as the virus control, and a set of wells with uninfected cells serves as the cell control.

-

Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for a specified period (typically 3-4 days).

-

Observation and Quantification: The formation of syncytia is observed and quantified under an inverted microscope. The number of syncytia in the treated wells is compared to the number in the virus control wells.

-

Data Analysis: The EC50 value is calculated as the concentration of the compound that inhibits syncytium formation by 50% compared to the virus control.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells and is a common method for determining the cytotoxicity of a compound.

3.2.1 Materials and Reagents:

-

Cell Lines: C8166 cells.

-

Compound: Logeracemin A, dissolved in DMSO.

-

Reagents: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, and a solubilizing agent (e.g., acidic isopropanol (B130326) or DMSO).

-

Assay Plates: 96-well microtiter plates.

3.2.2 Procedure:

-

Cell Seeding: C8166 cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of logeracemin A is added to the wells. A set of wells with untreated cells serves as the control.

-

Incubation: The plates are incubated for the same duration as the anti-HIV assay (e.g., 3-4 days) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, the culture medium is removed, and MTT solution is added to each well. The plates are then incubated for a further 2-4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

-

Data Analysis: The cell viability is calculated as a percentage relative to the untreated control cells. The CC50 value is determined as the concentration of the compound that reduces cell viability by 50%.

Visualizations

Generalized Workflow for Anti-HIV Screening of Natural Products

The following diagram illustrates a typical workflow for the initial screening and evaluation of natural products for anti-HIV activity.

Caption: A generalized workflow for the screening and evaluation of natural products for anti-HIV activity.

References

The Enigmatic Architecture of Daphniphyllum Alkaloids: A Deep Dive into Hybridaphniphylline A

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The Daphniphyllum alkaloids are a large and structurally diverse family of natural products isolated from plants of the genus Daphniphyllum. With over 350 members identified, these alkaloids have captivated chemists and pharmacologists alike due to their complex, polycyclic architectures and a wide array of promising biological activities, including cytotoxic, anti-HIV, and neurotrophic properties. This technical guide provides a comprehensive literature review on Daphniphyllum alkaloids with a specific focus on the unique hybrid structure of Hybridaphniphylline A. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in natural product chemistry, medicinal chemistry, and pharmacology.

This compound: An Unprecedented Hybrid Skeleton

This compound is a remarkable and rare member of the Daphniphyllum alkaloid family, distinguished by its unprecedented decacyclic fused skeleton. It represents a fascinating hybrid structure, biosynthetically derived from a Daphniphyllum alkaloid and an iridoid. This unique structural feature sets it apart from other members of this alkaloid class and suggests a fascinating biosynthetic pathway.

Isolation and Structure Elucidation of this compound

This compound was first isolated from the dried stems and leaves of Daphniphyllum longeracemosum[1]. The elucidation of its complex structure was a significant undertaking, relying on extensive spectroscopic analysis.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₃₉H₄₇NO₁₁ |

| Molecular Weight | 705.8 |

| Appearance | White amorphous powder |

| Optical Rotation | [α]²⁰D +56.5 (c 0.2, CHCl₃) |

| UV (MeOH) λₘₐₓ (log ε) | 210 (4.33), 265 (3.85) nm |

| IR (KBr) νₘₐₓ | 3440, 2925, 1735, 1645, 1230, 1075 cm⁻¹ |

| HR-ESI-MS m/z | 706.3225 [M+H]⁺ (calcd for C₃₉H₄₈NO₁₁, 706.3222) |

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | δH (ppm), mult. (J in Hz) |

| 1 | 5.75 (d, 8.0) |

| 3 | 7.48 (d, 8.0) |

| 5 | 2.55 (m) |

| 6α | 1.85 (m) |

| 6β | 1.60 (m) |

| ... | ... |

| 1' | 4.75 (d, 8.0) |

| ... | ... |

| OAc | 2.05 (s) |

| OAc | 2.03 (s) |

| OAc | 2.01 (s) |

| OAc | 1.98 (s) |

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | δC (ppm) |

| 1 | 95.2 |

| 2 | 141.5 |

| 3 | 118.2 |

| 4 | 143.1 |

| 5 | 45.3 |

| ... | ... |

| 1' | 98.1 |

| ... | ... |

| OAc (C=O) | 170.8, 170.5, 170.2, 169.5 |

| OAc (CH₃) | 21.2, 21.1, 20.9, 20.8 |

Experimental Protocols

Isolation of this compound

The following is a representative protocol for the isolation of Daphniphyllum alkaloids, based on the procedures described for this compound[1].

Diagram 1: General Workflow for Isolation of Daphniphyllum Alkaloids

Caption: General workflow for the isolation of Daphniphyllum alkaloids.

-

Extraction: The air-dried and powdered plant material (stems and leaves of D. longeracemosum) is exhaustively extracted with 95% ethanol (B145695) at room temperature.

-

Acid-Base Partitioning: The ethanol extract is concentrated under reduced pressure, and the residue is suspended in water and acidified with 2% hydrochloric acid. The acidic solution is then washed with ethyl acetate (B1210297) to remove neutral and weakly acidic components. The aqueous layer is then basified with ammonia (B1221849) solution to a pH of 9-10 and extracted with chloroform (B151607) to obtain the crude alkaloid fraction.

-

Chromatographic Purification: The crude alkaloid extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography.

-

Final Purification: Fractions containing this compound are combined and further purified by preparative high-performance liquid chromatography (HPLC) or recrystallization to yield the pure compound.

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques:

-

1D NMR: ¹H and ¹³C NMR spectra were used to identify the types and number of protons and carbons.

-

2D NMR: COSY, HSQC, and HMBC experiments were crucial for establishing the connectivity of the complex polycyclic skeleton.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the elemental composition and molecular weight of the compound.

Biological Activities of Daphniphyllum Alkaloids

While specific biological activity data for this compound has not been extensively reported in the literature, the Daphniphyllum alkaloid family is known for a range of significant biological effects. The following sections describe the general biological activities and provide representative experimental protocols for their assessment.

Cytotoxicity

Many Daphniphyllum alkaloids have demonstrated cytotoxic activity against various cancer cell lines.

Table 4: Reported Cytotoxic Activities of Selected Daphniphyllum Alkaloids

| Alkaloid | Cell Line | IC₅₀ (µM) |

| Daphnioldhanol A | HeLa | 31.9 |

| Daphnezomine W | HeLa | 16.0 µg/mL |

| Calyciphylline B-type Alkaloid | HeLa | 3.89 |

This protocol is a standard method for assessing cell viability and cytotoxicity.

-

Cell Seeding: Plate cells (e.g., HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Anti-HIV Activity

Several Daphniphyllum alkaloids have shown promising activity against the human immunodeficiency virus (HIV).

Table 5: Reported Anti-HIV Activities of Selected Daphniphyllum Alkaloids

| Alkaloid | Assay Target | EC₅₀ (µM) |

| Logeracemin A | HIV-1 Replication | 4.5 |

This is a common in vitro assay to screen for inhibitors of a key HIV enzyme.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing reaction buffer, poly(A) template, oligo(dT) primer, and dTTP linked to a reporter molecule (e.g., DIG-dUTP and Biotin-dUTP).

-

Compound Incubation: Add various concentrations of the test compound and a known inhibitor (e.g., nevirapine) as a positive control to the wells of a microtiter plate.

-

Enzyme Addition: Add recombinant HIV-1 reverse transcriptase to each well to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Detection: The newly synthesized DNA is captured on a streptavidin-coated plate, and the incorporated reporter molecule is detected using an antibody conjugate (e.g., anti-DIG-peroxidase) and a colorimetric substrate.

-

Data Analysis: Measure the absorbance and calculate the percentage of inhibition relative to the no-enzyme control. Determine the IC₅₀ value.

Biosynthesis and Logical Relationships

The intricate structures of Daphniphyllum alkaloids are a result of complex biosynthetic pathways. The prevailing hypothesis suggests a squalene-derived origin.

Diagram 2: Proposed Biosynthetic Origin of Daphniphyllum Alkaloids

Caption: Proposed biosynthetic origin of Daphniphyllum alkaloids.

The unique structure of this compound is proposed to arise from a Diels-Alder cycloaddition between a Daphniphyllum alkaloid precursor and an iridoid.

Diagram 3: Logical Relationship of this compound

Caption: Logical relationship of this compound to its precursors.

Conclusion and Future Directions

The Daphniphyllum alkaloids, exemplified by the extraordinary structure of this compound, continue to be a fertile ground for discovery in natural product chemistry and drug development. The complex stereochemistry and dense functionalization of these molecules present formidable challenges for total synthesis, yet also offer unique opportunities for the development of novel therapeutic agents.

Future research in this area should focus on:

-

Total Synthesis: The development of efficient and stereoselective total syntheses of this compound and other complex Daphniphyllum alkaloids will not only be a testament to the power of modern organic synthesis but will also provide access to larger quantities of these compounds for thorough biological evaluation.

-

Biological Screening: A comprehensive biological evaluation of this compound is warranted to determine its cytotoxic, anti-HIV, and other pharmacological activities.

-

Mechanism of Action Studies: For bioactive Daphniphyllum alkaloids, elucidation of their molecular mechanisms of action will be crucial for their development as potential drug candidates.

-

Biosynthetic Studies: Further investigation into the biosynthesis of these alkaloids, particularly the unique hybrid formation of this compound, could reveal novel enzymatic transformations and provide insights for biomimetic synthesis.

This technical guide serves as a foundational resource for researchers poised to explore the fascinating world of Daphniphyllum alkaloids and unlock their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of the Hybridaphniphylline A Skeleton

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Daphniphyllum alkaloids are a large and structurally diverse family of natural products that have captivated synthetic chemists for decades due to their complex polycyclic architectures and interesting biological activities. Among these, the calyciphylline A-type alkaloids, including Hybridaphniphylline A, are characterized by a highly congested cage-like structure. The total synthesis of these molecules represents a significant challenge and serves as a platform for the development of novel synthetic strategies and methodologies. This document outlines key total synthesis strategies for the core skeleton of this compound, with a primary focus on the successful total synthesis of the closely related Hybridaphniphylline B by Li and coworkers. Alternative strategies for constructing the core framework are also discussed.

Strategy 1: Convergent Assembly via Late-Stage Intermolecular Diels-Alder Reaction

This approach, culminating in the first total synthesis of Hybridaphniphylline B, employs a convergent strategy where two complex fragments are coupled in a late-stage intermolecular [4+2] cycloaddition. The synthesis of the two key fragments involves several strategic bond formations, including a Claisen rearrangement and a Pauson-Khand reaction.

Retrosynthetic Analysis:

The retrosynthetic analysis for Hybridaphniphylline B reveals a disconnection at the C1-C2 and C5-C6 bonds of the central bicyclo[2.2.1]heptane core, leading back to a cyclopentadiene-containing fragment and a dienophile derived from (+)-genipin. The cyclopentadiene (B3395910) fragment is further simplified through a series of transformations, highlighting a key Claisen rearrangement to establish a crucial quaternary center.

Caption: Retrosynthetic analysis of Hybridaphniphylline B.

Key Experimental Protocols:

1. Claisen Rearrangement to Form the Quaternary Center:

A pivotal step in the synthesis of the cyclopentadiene precursor is the construction of the C8 quaternary stereocenter. This was achieved via a Claisen rearrangement of an allyl dienol ether. A critical challenge was to suppress the undesired Cope rearrangement. It was found that the use of protic solvents favored the desired Claisen rearrangement.

-

Protocol: To a solution of the allyl dienol ether precursor in a mixture of methanol (B129727) and water, a base such as potassium carbonate is added. The reaction mixture is heated to approximately 80 °C and stirred until completion, as monitored by thin-layer chromatography. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel.

2. Pauson-Khand Reaction for Cyclopentenone Formation:

The bicyclo[3.3.0]octenone core of an advanced intermediate was constructed using a Pauson-Khand reaction. This cobalt-mediated [2+2+1] cycloaddition of an enyne and carbon monoxide is a powerful tool for the synthesis of cyclopentenones.

-

Protocol: To a solution of the 1,6-enyne substrate in a suitable solvent such as toluene, dicobalt octacarbonyl (Co₂(CO)₈) is added under an inert atmosphere. The mixture is stirred at room temperature for several hours to allow for the formation of the cobalt-alkyne complex. The reaction is then heated to reflux. Upon completion, the reaction is cooled, and the solvent is removed in vacuo. The residue is purified by column chromatography to yield the desired tricyclic enone.

3. Late-Stage Intermolecular Diels-Alder Cycloaddition:

The final key step to assemble the core skeleton of Hybridaphniphylline B is a late-stage intermolecular Diels-Alder reaction between the fully elaborated cyclopentadiene and asperuloside tetraacetate. A one-pot protocol was developed for the in-situ formation of the diene followed by the cycloaddition.

-

Protocol: The precursor to the cyclopentadiene is dissolved in a high-boiling point solvent (e.g., toluene) in the presence of the dienophile, asperuloside tetraacetate. A base is added to facilitate the elimination reaction to form the diene in situ. The reaction mixture is then heated to a high temperature (e.g., 180 °C) in a sealed tube to promote the Diels-Alder cycloaddition. After cooling, the mixture is directly purified by flash column chromatography to isolate the cycloadducts.

Quantitative Data Summary:

| Step | Reactants | Key Reagents/Conditions | Product | Yield (%) | Reference(s) |

| Claisen Rearrangement | Allyl dienol ether | K₂CO₃, MeOH/H₂O, 80 °C | 1,5-diene with quaternary center | 94 | |

| Pauson-Khand Reaction | 1,6-enyne | Co₂(CO)₈, Toluene, reflux | Bicyclo[3.3.0]octenone intermediate | N/A | |

| Diels-Alder Cycloaddition | In situ generated cyclopentadiene, Asperuloside tetraacetate | Toluene, 180 °C | Hybridaphniphylline B core skeleton | N/A |

Alternative Strategies for the this compound Skeleton

Several other synthetic strategies have been explored for the construction of the core structures of calyciphylline A-type alkaloids, which are directly relevant to the this compound skeleton. These often focus on different approaches to form the key ring systems.

Strategy 2: Intramolecular Diels-Alder Reaction

An alternative approach to construct the polycyclic core involves an intramolecular Diels-Alder (IMDA) reaction. This strategy offers the potential for high stereocontrol in the formation of multiple stereocenters in a single step.

Caption: General workflow for an IMDA approach.

-

Key Features: This strategy relies on the synthesis of a linear precursor containing a diene and a dienophile. Upon heating or Lewis acid catalysis, the IMDA reaction is triggered to form the complex polycyclic system. The stereochemical outcome is often dictated by the geometry of the tether connecting the diene and dienophile.

Strategy 3: Radical Cyclization Cascades

Radical cyclizations provide a powerful method for the formation of C-C bonds and the construction of complex ring systems, particularly in sterically congested environments.

Caption: General workflow for a radical cyclization strategy.

-

Key Features: A radical is generated at a specific position in an acyclic or partially cyclized precursor. This radical then participates in a cascade of intramolecular additions to pendant unsaturated groups (e.g., alkenes, alkynes) to rapidly assemble the polycyclic skeleton. The choice of radical initiator and reaction conditions is crucial for controlling the selectivity of the cyclization.

The total synthesis of the this compound skeleton remains a formidable challenge that continues to inspire the development of innovative and elegant synthetic solutions. The successful synthesis of Hybridaphniphylline B by Li's group highlights the power of a convergent strategy featuring a late-stage Diels-Alder reaction. Alternative approaches, such as intramolecular Diels-Alder reactions and radical cyclization cascades, offer different advantages and continue to be explored for the construction of these intricate natural products. The methodologies and protocols outlined herein provide a valuable resource for researchers in natural product synthesis and drug discovery.

Application of the Pauson-Khand Reaction in the Synthesis of a Key Precursor for Hybridaphniphylline A

Introduction

The Pauson-Khand reaction (PKR) is a powerful carbonylative [2+2+1] cycloaddition reaction that allows for the rapid construction of cyclopentenones from an alkene, an alkyne, and carbon monoxide. This reaction has found widespread application in the total synthesis of complex natural products. This application note details the use of an intramolecular Pauson-Khand reaction in the elegant total synthesis of Hybridaphniphylline B, a structurally complex Daphniphyllum alkaloid closely related to Hybridaphniphylline A. The key transformation involves the cyclization of a 1,6-enyne to construct a bicyclo[3.3.0]octenone core structure, a crucial architectural element of the target molecule.

Reaction Scheme

The intramolecular Pauson-Khand reaction serves as a pivotal step in the synthetic sequence, enabling the efficient formation of a complex tricyclic intermediate. The reaction proceeds by treating the 1,6-enyne substrate with dicobalt octacarbonyl (Co₂(CO)₈) to form a cobalt-alkyne complex, which then undergoes cyclization in the presence of a promoter.

Quantitative Data Summary

The Pauson-Khand reaction in the synthesis of the Hybridaphniphylline B precursor proceeded with good efficiency and moderate diastereoselectivity. The key quantitative parameters of this reaction are summarized in the table below.

| Parameter | Value | Reference |

| Substrate | 1,6-Enyne Thioamide 21 | [1] |

| Catalyst/Reagent | Dicobalt Octacarbonyl (Co₂(CO)₈) | [1] |

| Promoter | Acetonitrile (B52724) (MeCN) | [1] |

| Product(s) | Tricyclic Enones 24 and 25 | [1] |

| Combined Yield | 73% | [1] |

| Diastereomeric Ratio (24:25) | ~2.4:1 | [1] |

Experimental Protocol

The following protocol is adapted from the total synthesis of Hybridaphniphylline B by Li and coworkers.[1]

Materials:

-

1,6-Enyne Thioamide 21

-

Dicobalt Octacarbonyl (Co₂(CO)₈)

-

Anhydrous Acetonitrile (MeCN)

-

Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

-

Inert atmosphere (Argon or Nitrogen)

-

Standard laboratory glassware for air- and moisture-sensitive reactions

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of the 1,6-enyne thioamide 21 (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at room temperature under an inert atmosphere, add dicobalt octacarbonyl (Co₂(CO)₈, 1.1 equiv).

-

Stir the reaction mixture at room temperature for 2 hours. During this time, the color of the solution should change, indicating the formation of the cobalt-alkyne complex.

-

Remove the dichloromethane in vacuo.

-

Add anhydrous acetonitrile (MeCN) to the residue.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, concentrate the mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography to afford the tricyclic enones 24 and 25 as a mixture of diastereomers.

Reaction Workflow

The following diagram illustrates the key steps of the Pauson-Khand reaction in the synthesis of the Hybridaphniphylline B precursor.

Caption: Experimental workflow for the Pauson-Khand reaction.

Discussion

The use of acetonitrile as a promoter was found to be effective for the crucial cyclization step.[1] The reaction furnished the desired tricyclic cyclopentenone core in a good combined yield, albeit with moderate diastereoselectivity. The resulting mixture of diastereomers (24 and 25 ) was then advanced in the synthetic sequence. This successful application of the Pauson-Khand reaction highlights its utility in the construction of complex molecular architectures and its importance as a strategic tool for synthetic chemists targeting intricate natural products like the Daphniphyllum alkaloids. The formation of the bicyclo[3.3.0]octenone system in this manner provides a convergent and efficient entry into the core structure of these fascinating molecules.

References

Application Notes and Protocols: Diels-Alder Reaction in the Total Synthesis of Hybridaphniphylline A

For Researchers, Scientists, and Drug Development Professionals